molecular formula C24H22BrN3O5 B330610 N~1~-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

N~1~-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B330610
M. Wt: 512.4 g/mol
InChI Key: GKIRLKBFQKYDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound is characterized by the presence of a bromine atom, a trimethoxyphenyl group, and a benzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl group to the quinazoline core, which can be done using palladium-catalyzed cross-coupling reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the quinazoline derivative with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as anticancer, antiviral, or anti-inflammatory effects. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound may be investigated as a potential drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)benzamide: Similar structure but lacks the bromine and trimethoxyphenyl groups.

    N-(6-chloro-4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom and the trimethoxyphenyl group in N1-[6-BROMO-4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE may confer unique chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C24H22BrN3O5

Molecular Weight

512.4 g/mol

IUPAC Name

N-[6-bromo-4-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H22BrN3O5/c1-31-19-11-15(12-20(32-2)21(19)33-3)22-26-18-10-9-16(25)13-17(18)24(30)28(22)27-23(29)14-7-5-4-6-8-14/h4-13,22,26H,1-3H3,(H,27,29)

InChI Key

GKIRLKBFQKYDTR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=CC=C4

Origin of Product

United States

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